molecular formula C19H16N2 B14745424 Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- CAS No. 525-58-6

Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-

Katalognummer: B14745424
CAS-Nummer: 525-58-6
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: QZEAODHCQJHGHR-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected through a methylene bridge, making it an interesting subject for chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For this specific compound, the reaction might involve the condensation of 2-methylindole with an appropriate aldehyde or ketone, followed by further functionalization to introduce the second indole unit.

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce various hydrogenated indole compounds .

Wissenschaftliche Forschungsanwendungen

Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately affecting biological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- is unique due to its dual indole structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

CAS-Nummer

525-58-6

Molekularformel

C19H16N2

Molekulargewicht

272.3 g/mol

IUPAC-Name

(3E)-2-methyl-3-[(2-methyl-1H-indol-3-yl)methylidene]indole

InChI

InChI=1S/C19H16N2/c1-12-16(14-7-3-5-9-18(14)20-12)11-17-13(2)21-19-10-6-4-8-15(17)19/h3-11,20H,1-2H3/b17-11-

InChI-Schlüssel

QZEAODHCQJHGHR-BOPFTXTBSA-N

Isomerische SMILES

CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=NC4=CC=CC=C43)C

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=NC4=CC=CC=C43)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.